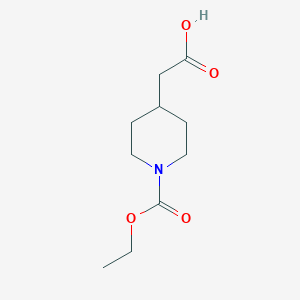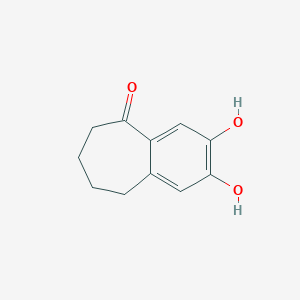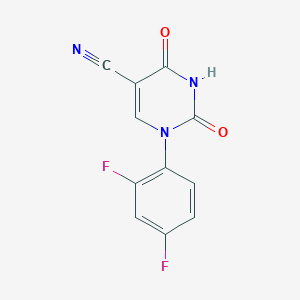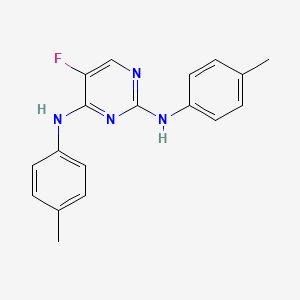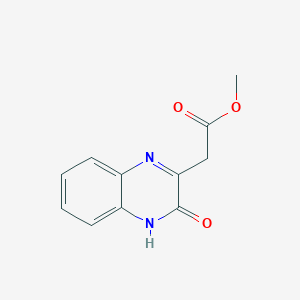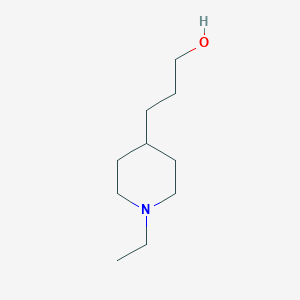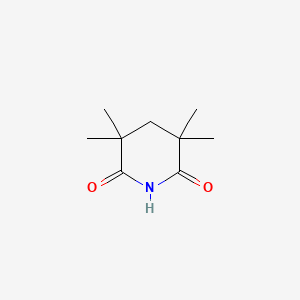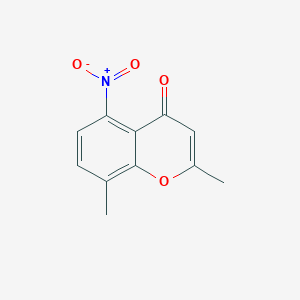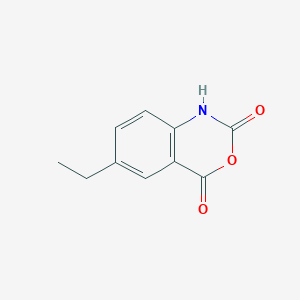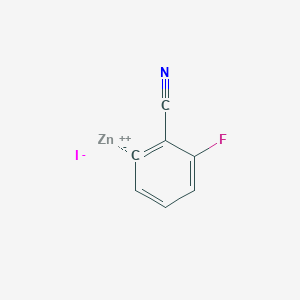
2-CYANO-3-FLUOROPHENYLZINC IODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C7H3FNZnI. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-fluorophenylzinc iodide can be synthesized through the reaction of 2-cyano-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction conditions involve maintaining the reaction mixture at a low temperature to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-fluorophenylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a base such as potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are substituted aromatic compounds.
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are hydrocarbons.
Scientific Research Applications
2-Cyano-3-fluorophenylzinc iodide has a wide range of applications in scientific research, including:
Organic synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: It is used in the preparation of functional materials such as polymers and nanomaterials.
Catalysis: The compound is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization.
Mechanism of Action
The mechanism of action of 2-cyano-3-fluorophenylzinc iodide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in the target molecules to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-fluorophenylzinc iodide
- 2-Cyano-3-chlorophenylzinc iodide
- 2-Cyano-3-bromophenylzinc iodide
Uniqueness
2-Cyano-3-fluorophenylzinc iodide is unique due to the presence of both a cyano group and a fluorine atom on the aromatic ring. This combination of functional groups imparts distinct reactivity and selectivity to the compound, making it valuable in specific synthetic applications. The fluorine atom enhances the compound’s stability and reactivity, while the cyano group provides additional sites for chemical modification.
Properties
Molecular Formula |
C7H3FINZn |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
zinc;2-fluorobenzene-6-ide-1-carbonitrile;iodide |
InChI |
InChI=1S/C7H3FN.HI.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
IQIGRZVNRAMNTC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=C(C(=C1)F)C#N.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



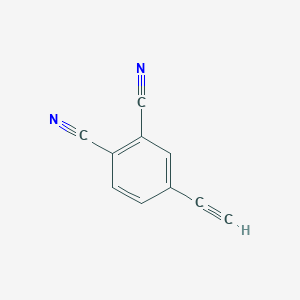
![1-[2-(3-Chlorophenyl)-ethyl]piperazine](/img/structure/B8723738.png)
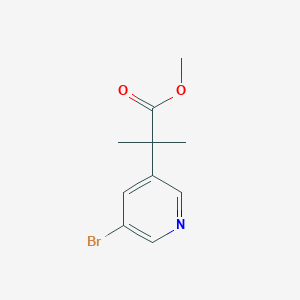
![4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol](/img/structure/B8723757.png)
